molecular formula C12H20NO3P B14441677 Diethyl (1-amino-2-phenylethyl)phosphonate CAS No. 77526-73-9

Diethyl (1-amino-2-phenylethyl)phosphonate

Cat. No.: B14441677
CAS No.: 77526-73-9
M. Wt: 257.27 g/mol
InChI Key: VYXXYWKRQYDPLZ-UHFFFAOYSA-N
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Description

Diethyl (1-amino-2-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C12H19NO3P It is characterized by the presence of a phosphonate group attached to a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-amino-2-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1-amino-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2-phenylethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in organic synthesis and materials science.

Scientific Research Applications

Diethyl (1-amino-2-phenylethyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have potential as enzyme inhibitors and biochemical probes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (1-amino-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the natural substrate’s access.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (1-amino-2,2,2-trifluoro-1-phenylethyl)phosphonate: This compound contains a trifluoromethyl group, which enhances its lipophilicity and metabolic stability.

    Diethyl (1-phenylethyl)phosphonate: Lacks the amino group, making it less versatile in biochemical applications.

Uniqueness

Diethyl (1-amino-2-phenylethyl)phosphonate is unique due to its combination of an amino group and a phosphonate ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-diethoxyphosphoryl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXXYWKRQYDPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC1=CC=CC=C1)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473220
Record name Diethyl (1-amino-2-phenylethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77526-73-9
Record name Diethyl (1-amino-2-phenylethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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